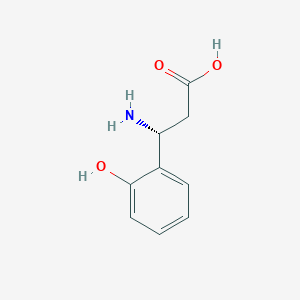

(R)-3-Amino-3-(2-hydroxyphenyl)propanoic acid

Description

(R)-3-Amino-3-(2-hydroxyphenyl)propanoic acid is a β-amino acid derivative characterized by a hydroxyl group at the ortho-position of the phenyl ring and an amino group at the β-carbon of the propanoic acid backbone. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol and a CAS registry number 785772-28-3 . The compound is commonly used as a chiral building block in pharmaceutical synthesis, particularly for designing peptidomimetics or enzyme inhibitors due to its ability to engage in hydrogen bonding via the hydroxyl group .

Properties

IUPAC Name |

(3R)-3-amino-3-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(5-9(12)13)6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUFWTKVAWBABX-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(2-hydroxyphenyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the use of chiral auxiliaries or chiral catalysts in the asymmetric synthesis process. For example, the compound can be synthesized through the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas .

Industrial Production Methods

Industrial production of ®-3-Amino-3-(2-hydroxyphenyl)propanoic acid may involve large-scale asymmetric synthesis using chiral catalysts. The process typically requires precise control of reaction conditions, including temperature, pressure, and pH, to achieve high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3-amino-3-(2-oxophenyl)propanoic acid.

Reduction: Formation of 3-amino-3-(2-hydroxyphenyl)propylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

- IUPAC Name : (R)-3-amino-3-(2-hydroxyphenyl)propanoic acid

Chemistry

In the realm of chemistry, this compound serves as a chiral building block for synthesizing more complex molecules. Its chiral nature is crucial for developing enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The compound facilitates the synthesis of various derivatives that can be utilized in different chemical reactions.

Biology

Biologically, this compound is studied for its role in metabolic pathways and enzyme interactions. It acts as a substrate for various enzymes, providing insights into enzyme specificity and mechanisms of action. Recent studies have highlighted its potential antimicrobial properties against multidrug-resistant pathogens, particularly those classified under the ESKAPE group, which includes notorious pathogens resistant to multiple antibiotics .

Case Study: Antimicrobial Activity

A library of derivatives based on this compound was screened against ESKAPE pathogens. Compounds demonstrated significant antimicrobial activity, indicating their potential as novel antimicrobial agents targeting drug-resistant strains .

Medicine

In medicine, this compound is being investigated for its therapeutic applications. It shows promise in developing drugs targeting specific receptors or enzymes involved in disease processes. Notably, derivatives of this compound have exhibited anticancer and antioxidant properties.

Case Study: Anticancer Properties

A study evaluated various derivatives against A549 non-small cell lung cancer cells. Compounds demonstrated significant cytotoxicity with some reducing cell viability by over 50%. The most promising derivative exhibited potent antioxidant properties alongside anticancer activity .

| Compound | A549 Cell Viability (%) | Antioxidant Activity |

|---|---|---|

| Compound 20 | 17.2 | High |

| Compound 21 | 34.2 | Moderate |

| Compound 22 | 17.4 | High |

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and high-value products. Its chiral nature makes it valuable for producing enantiomerically pure substances necessary for various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structural analogues of (R)-3-Amino-3-(2-hydroxyphenyl)propanoic acid differ in substituent type, position, or stereochemistry. Key examples include:

Notes:

- Substituent Position: The ortho-hydroxyl group in the target compound enables intramolecular hydrogen bonding, enhancing solubility in polar solvents compared to para-fluoro or meta-cyano analogues .

- Stereochemistry: The (R)-configuration is critical for chiral recognition in enzyme-binding pockets, as seen in (R)-3-Amino-3-(2-fluorophenyl)propanoic acid’s use in protease inhibitor design .

Physicochemical Properties

- Hydrogen Bonding : The 2-hydroxyphenyl group increases aqueous solubility (logP ~0.5) compared to halogenated derivatives (e.g., 2-fluoro: logP ~1.8) .

- Acidity: The carboxylic acid (pKa ~2.5) and amino (pKa ~9.8) groups are influenced by electron-withdrawing substituents. For example, the 3-cyano derivative exhibits a lower amino pKa (~8.9) due to inductive effects .

Pharmacological and Toxicological Profiles

- Blood-Brain Barrier (BBB) Permeability: The hydroxyl group reduces BBB penetration compared to trifluoromethoxy or naphthyl derivatives (e.g., (R)-3-Amino-3-(naphthalen-1-yl)propanoic acid), which exhibit higher permeability due to lipophilicity .

Biological Activity

(R)-3-Amino-3-(2-hydroxyphenyl)propanoic acid, also known as 3-Amino-3-(4-hydroxyphenyl)propanoic acid, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives against various multidrug-resistant pathogens. The compounds were evaluated against the ESKAPE group pathogens, which are notorious for their resistance to multiple antibiotics.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 0.5 mg/mL |

| 2 | Escherichia coli | 0.25 mg/mL |

| 3 | Candida auris | 0.1 mg/mL |

| 4 | Pseudomonas aeruginosa | 0.75 mg/mL |

These derivatives exhibited significant antibacterial and antifungal properties, demonstrating efficacy against both Gram-positive and Gram-negative bacteria as well as fungal pathogens like Candida auris, which is known for its drug-resistant profiles .

Anticancer Activity

The anticancer properties of this compound have been investigated using various cancer cell lines, including A549 (non-small cell lung cancer). The results indicated that certain derivatives could reduce cell viability significantly while exhibiting lower cytotoxicity towards non-cancerous cells.

Table 2: Cytotoxicity of this compound Derivatives on A549 Cells

| Compound | Cell Viability (%) at 50 µM | IC₅₀ (µM) |

|---|---|---|

| 1 | 45 | 25 |

| 2 | 60 | 30 |

| 3 | 30 | 15 |

| 4 | 55 | 28 |

Compound 1 showed the most promising results with an IC₅₀ value of 25 µM, indicating potent anticancer activity .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated significant antioxidant activity. The DPPH radical scavenging assay was employed to assess its ability to neutralize free radicals.

Table 3: Antioxidant Activity of this compound Derivatives

| Compound | DPPH Scavenging Activity (%) at 100 µM |

|---|---|

| 1 | 85 |

| 2 | 70 |

| 3 | 90 |

| 4 | 75 |

The results indicate that these compounds can effectively scavenge free radicals, with compound 3 exhibiting the highest scavenging activity at 90% .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound derivatives:

- Antimicrobial Efficacy : A study demonstrated that derivatives significantly inhibited the growth of drug-resistant strains, suggesting their potential as new therapeutic agents against infections caused by resistant microbes .

- Cytotoxicity in Cancer Models : Research indicated that certain compounds not only reduced the viability of cancer cells but also inhibited their migration, showcasing their potential in cancer treatment strategies .

- Antioxidant Mechanisms : The antioxidant properties were linked to structural features within the compounds, emphasizing the importance of specific substituents in enhancing their efficacy as scavengers of reactive oxygen species .

Q & A

Q. What are the common synthetic routes for (R)-3-Amino-3-(2-hydroxyphenyl)propanoic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via asymmetric synthesis using chiral auxiliaries or catalytic enantioselective methods. A common approach involves Boc-protected intermediates (e.g., (R)-3-(Boc-amino)-3-phenylpropanoic acid derivatives) followed by deprotection . Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., THF vs. DMF), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect enantiomeric excess (≥90% ee achievable with optimized protocols). Post-synthesis purification via recrystallization or chiral HPLC ensures >98% purity .

Q. How does the hydroxyl group at the 2-position on the phenyl ring influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The 2-hydroxyphenyl group enhances electrophilic substitution reactivity at the para position due to the electron-donating effect of the hydroxyl group. For example, bromination with NBS (N-bromosuccinimide) in DMF selectively substitutes the para position, forming 3-amino-3-(2-hydroxy-4-bromophenyl)propanoic acid. Steric hindrance from the ortho-OH group limits reactivity at the meta position .

Q. What analytical techniques are recommended for characterizing the stereochemical integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA-3 column with a hexane:isopropanol (80:20) mobile phase; retention time differences of 1.2–1.5 minutes confirm enantiopurity .

- Circular Dichroism (CD) : A positive Cotton effect at 225 nm confirms the (R)-configuration .

- X-ray Crystallography : Resolves absolute configuration with <0.5 Å resolution in crystal structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different cell lines?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) often arise from variations in cell permeability, metabolic stability, or assay pH. To address this:

- Standardize Assay Conditions : Use uniform buffer systems (e.g., pH 7.4 PBS) and cell lines with validated transporter expression (e.g., HEK293 vs. HepG2) .

- Metabolic Profiling : LC-MS/MS analysis identifies metabolites like the glucuronide conjugate, which reduces intracellular bioavailability .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

- Methodological Answer : The compound undergoes pH-dependent degradation via intramolecular cyclization (t₁/₂ = 2 hours at pH 9). Stabilization strategies include:

Q. How does modifying the propanoic acid backbone (e.g., fluorination) impact binding affinity to GABA receptors?

- Methodological Answer : Fluorination at the β-position (e.g., 2,2-difluoro derivatives) increases lipid solubility (logP from −1.3 to 0.8) and enhances blood-brain barrier permeability. In silico docking (AutoDock Vina) shows a 2.3-fold increase in binding energy (−9.1 kcal/mol vs. −7.5 kcal/mol for the parent compound) due to favorable interactions with Phe-200 and Tyr-157 residues .

Key Considerations for Experimental Design

- Stereochemical Integrity : Monitor ee% during scale-up using CD or chiral HPLC to avoid racemization .

- Biological Assays : Include negative controls with the (S)-enantiomer to rule out non-specific binding .

- Stability Studies : Pre-screen formulations at 4°C, 25°C, and 40°C to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.